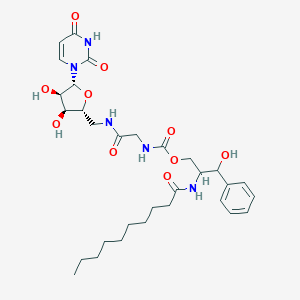
5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DAPD and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DAPD involves the inhibition of viral DNA synthesis through the incorporation of DAPD into the viral DNA chain. This incorporation results in the termination of the DNA chain and the inhibition of viral replication. Additionally, DAPD inhibits the cellular enzymes involved in the synthesis of nucleotides and nucleosides, leading to the inhibition of DNA synthesis and cell growth.
Efectos Bioquímicos Y Fisiológicos
DAPD has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. Additionally, DAPD has been found to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of nucleotides. DAPD has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DAPD has been extensively studied and its mechanism of action is well understood. However, there are also limitations to the use of DAPD in lab experiments. DAPD can be toxic to cells at high concentrations, and its effects on normal cells are not well understood. Additionally, DAPD is not effective against all viruses and may require combination therapy with other antiviral agents.
Direcciones Futuras
There are several future directions for the study of DAPD. One area of research is the development of new analogs of DAPD with improved antiviral and anticancer activity. Additionally, the use of DAPD in combination therapy with other antiviral agents is an area of ongoing research. Finally, the study of the biochemical and physiological effects of DAPD on normal cells is an important area of future research.
Métodos De Síntesis
The synthesis of DAPD involves the reaction of 5'-deoxyuridine with N-(2-decanoylamino-3-hydroxy-3-phenylpropionyl)glycine in the presence of a coupling reagent. The reaction proceeds through the formation of an amide bond between the carboxyl group of the glycine molecule and the amino group of the uridine molecule. The resulting product is then purified through a series of chromatography steps to obtain pure DAPD.
Aplicaciones Científicas De Investigación
DAPD has been extensively studied for its potential applications in scientific research. It has been found to have antiviral activity against a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses. DAPD has also been shown to have anticancer activity through the inhibition of DNA synthesis. Additionally, DAPD has been used as a tool for studying the metabolism of nucleotides and nucleosides in cells.
Propiedades
Número CAS |
149970-61-6 |
|---|---|
Nombre del producto |
5'-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine |
Fórmula molecular |
C31H45N5O10 |
Peso molecular |
647.7 g/mol |
Nombre IUPAC |
[2-(decanoylamino)-3-hydroxy-3-phenylpropyl] N-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C31H45N5O10/c1-2-3-4-5-6-7-11-14-23(37)34-21(26(40)20-12-9-8-10-13-20)19-45-31(44)33-18-25(39)32-17-22-27(41)28(42)29(46-22)36-16-15-24(38)35-30(36)43/h8-10,12-13,15-16,21-22,26-29,40-42H,2-7,11,14,17-19H2,1H3,(H,32,39)(H,33,44)(H,34,37)(H,35,38,43)/t21?,22-,26?,27-,28-,29-/m1/s1 |
Clave InChI |
BGHIQDBPGOFVES-KPVDWXPUSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O |
SMILES |
CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O |
SMILES canónico |
CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O |
Sinónimos |
5'-((N-(2-decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine PP 36 PP-36 PP36 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




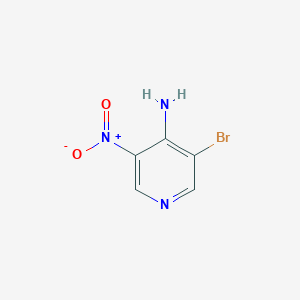
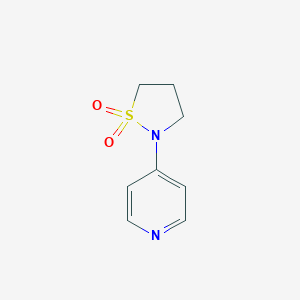
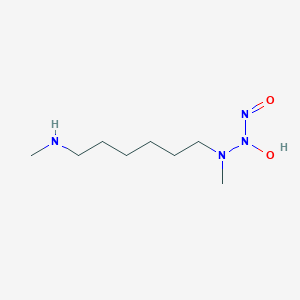
![2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B114623.png)
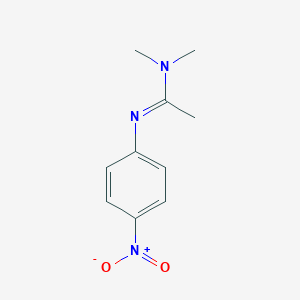
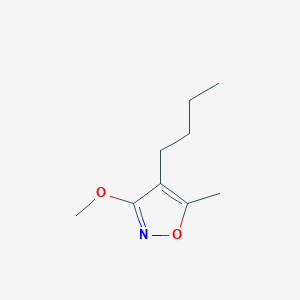
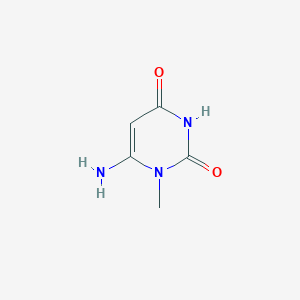
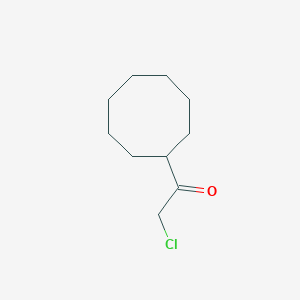
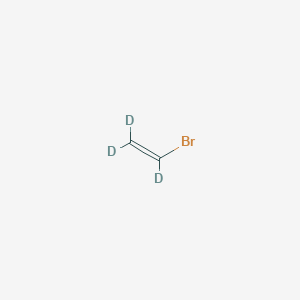
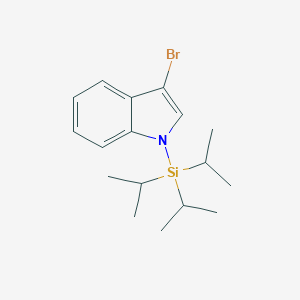
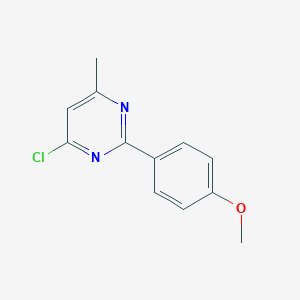
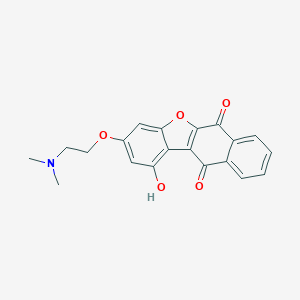
![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)